lithium;2,2,4,4-tetramethylpentane
Description
Significance of Organolithium Species in Contemporary Chemical Synthesis
Organolithium reagents are fundamental in organic synthesis due to their dual nature as exceptionally strong bases and powerful nucleophiles. wikipedia.orgsigmaaldrich.com The large electronegativity difference between carbon and lithium renders the C-Li bond highly ionic, making the organic moiety a potent proton acceptor. wikipedia.org This high basicity allows for the deprotonation of a wide range of C-H bonds, including those of weakly acidic hydrocarbons, to generate new, functionalized organolithium species—a process known as metalation. fishersci.fr
As nucleophiles, they readily participate in a variety of bond-forming reactions. Key applications include:
Formation of Carbon-Carbon Bonds: Organolithiums excel in creating C-C bonds through reactions with electrophiles like alkyl halides, epoxides, and carbonyl compounds (aldehydes, ketones, esters). numberanalytics.comchemohollic.com Their addition to carbonyls is a classic method for synthesizing alcohols. wikipedia.orgchemohollic.com
Synthesis of Complex Molecules: The reliability and high reactivity of organolithium reagents make them crucial in the multi-step synthesis of complex targets, including pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.com
Anionic Polymerization: In materials science, organolithiums, particularly n-butyllithium, are widely used as initiators for anionic polymerization to produce elastomers and other polymers with well-defined structures. wikipedia.orgnumberanalytics.com
Preparation of Other Organometallic Compounds: Organolithiums serve as precursors to a vast array of other organometallic reagents through transmetalation reactions, for instance, in the formation of organocuprates (Gilman reagents), organozinc, and organotin compounds. fishersci.frsaylor.org
The reactivity of organolithium reagents is generally higher than that of their Grignard reagent counterparts, allowing them to succeed in transformations where Grignard reagents might fail, such as additions to sterically hindered ketones. chemohollic.comlibretexts.org
Table 1: Comparison of Organolithium Reagents with Other Common Organometallic Reagents
| Reagent Type | General Formula | Relative Reactivity | Primary Use | Key Characteristics |
| Organolithium | R-Li | High | Strong Base, Nucleophile | Highly reactive, often pyrophoric, soluble in hydrocarbons, prone to aggregation. wikipedia.orglibretexts.orgnumberanalytics.com |
| Grignard | R-MgX | Moderate | Nucleophile | Less basic than R-Li, sensitive to steric hindrance, commonly used in ether solvents. saylor.orgnumberanalytics.com |
| Organozinc | R-ZnX or R₂Zn | Low | Nucleophile | Tolerates more functional groups, less reactive, used in specific coupling reactions. numberanalytics.com |
| Organocuprate | R₂CuLi | Moderate | Soft Nucleophile | Excellent for 1,4-conjugate additions to α,β-unsaturated carbonyls. saylor.org |
Evolution and Impact of Sterically Hindered Organolithium Reagents
The evolution of synthetic organic chemistry has often been driven by the need for greater selectivity. Standard organolithium reagents like n-butyllithium can act as both a base and a nucleophile, which can lead to undesired side reactions. The development of sterically hindered organolithium reagents was a major breakthrough, allowing chemists to favor deprotonation over nucleophilic attack. wikipedia.org
Steric hindrance refers to the spatial bulk around the reactive center of a molecule. chemistrytalk.org In the context of organolithium reagents, attaching large, bulky alkyl or amide groups to the lithium atom physically obstructs its approach to an electrophilic carbon atom (nucleophilic addition). numberanalytics.comacs.org However, these bulky bases can still readily abstract a less-hindered proton, often at the periphery of a substrate molecule. masterorganicchemistry.com This principle has led to the development of a class of non-nucleophilic strong bases that are mainstays of organic synthesis.
Examples of impactful sterically hindered bases include:
tert-Butyllithium (B1211817) (t-BuLi): Commercially available and one of the strongest bases used in organic synthesis, its bulky tert-butyl group makes it more selective for deprotonation than addition compared to n-BuLi. wikipedia.orgsaylor.org
Lithium Diisopropylamide (LDA): This lithium amide base is exceptionally bulky and is widely used to generate kinetic enolates from ketones and esters without competing nucleophilic addition to the carbonyl group. wikipedia.orgfishersci.fr
Lithium bis(trimethylsilyl)amide (LiHMDS): Another bulky lithium amide that is valued for its high basicity, good solubility in various solvents, and non-nucleophilic character. wikipedia.org
The impact of these reagents is profound. They allow for regioselective reactions, such as controlling which alkene isomer is formed in an elimination reaction (favoring the less-substituted "Hofmann" product over the more substituted "Zaitsev" product) by abstracting the most sterically accessible proton. masterorganicchemistry.comkhanacademy.org
Table 2: Common Sterically Hindered Bases and Their Features
| Compound Name | Abbreviation | Class | Key Feature |
| tert-Butyllithium | t-BuLi | Alkyllithium | Extremely strong base; more sterically demanding than n-BuLi. fishersci.fr |
| Lithium Diisopropylamide | LDA | Lithium Amide | Highly hindered, non-nucleophilic; classic reagent for kinetic enolate formation. wikipedia.orgfishersci.fr |
| Lithium bis(trimethylsilyl)amide | LiHMDS | Lithium Amide | Very bulky, excellent solubility, often used when LDA is not suitable. wikipedia.org |
| Lithium tetramethylpiperidide | LiTMP | Lithium Amide | Even more sterically hindered than LDA, used for deprotonating highly congested sites. wikipedia.org |
Positioning of Lithium;2,2,4,4-tetramethylpentane within Advanced Organolithium Chemistry Research
While not a commonly cited commercial reagent, the hypothetical compound this compound (2,2,4,4-tetramethylpentyllithium) represents a logical extension in the quest for highly specialized organolithium reagents. Its structure is derived from the alkane 2,2,4,4-tetramethylpentane, which features a backbone with two quaternary carbon centers. youtube.comnih.gov The resulting organolithium would possess an exceptionally bulky alkyl group, significantly more so than the tert-butyl group.
Based on established structure-reactivity principles in organolithium chemistry, the positioning of this compound would be at the extreme end of the steric hindrance spectrum. nih.govresearchgate.net Its properties can be inferred:
Extreme Basicity, Minimal Nucleophilicity: The immense steric bulk of the 2,2,4,4-tetramethylpentyl group would almost completely suppress any tendency for nucleophilic attack, even on highly reactive electrophiles like aldehydes. Its reactivity would be almost exclusively that of a proton abstractor.
Unprecedented Selectivity: This reagent would likely exhibit exceptional selectivity in deprotonation reactions. It could be capable of abstracting protons from extremely hindered positions in a substrate where even established bulky bases like LDA or LiTMP might face steric challenges or react too slowly. masterorganicchemistry.com
Research and Niche Applications: The synthesis and application of such a super-hindered reagent would fall into the domain of advanced organic chemistry research. Its utility would likely be in highly specific transformations, such as the synthesis of complex, sterically congested molecules or in mechanistic studies to probe the absolute limits of steric effects on reactivity. researchgate.netacs.org The development of such reagents is driven by the need to solve challenging synthetic problems that cannot be addressed with the existing chemical toolkit. sigmaaldrich.com
The push towards creating organolithium reagents with tailored steric and electronic properties continues to be a vibrant area of research, as chemists seek to achieve perfect control over reaction outcomes. numberanalytics.comnumberanalytics.com this compound, while specialized, embodies this drive for ultimate selectivity in chemical synthesis.
Structure
2D Structure
Properties
CAS No. |
180336-90-7 |
|---|---|
Molecular Formula |
C9H19Li |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
lithium;2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChI Key |
HCLQIJMFTXOJTN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)[CH-]C(C)(C)C |
Origin of Product |
United States |
Advanced Structural Characterization and Aggregation Phenomena of Lithium;2,2,4,4 Tetramethylpentane
Solution-State Aggregation Behavior
The structure and reactivity of organolithium compounds in solution are intrinsically linked to their state of aggregation. saylor.orgwikipedia.org These compounds exist not as simple monomers but as dynamic equilibria of aggregates (dimers, tetramers, hexamers, etc.). wikipedia.orgfishersci.fr The degree of aggregation is a delicate balance of factors including the steric and electronic nature of the organic substituent, the coordinating ability of the solvent, and the presence of any additives. saylor.org For a sterically hindered reagent like lithium;2,2,4,4-tetramethylpentane, these factors play a crucial role in dictating its solution-state behavior.
Determination of Aggregation State through Cryoscopic and Spectroscopic Methods
The aggregation state of organolithium compounds in solution can be determined using a combination of classical and modern techniques. While cryoscopy, a method based on the freezing point depression of a solvent, provides a measure of the average degree of aggregation, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer more detailed insights into the specific structures and dynamic processes present. wikipedia.org
Cryoscopy: This colligative property-based method would be a primary tool to establish the average number of monomeric units in a this compound aggregate in a given solvent. By measuring the change in freezing point of a solvent like cyclohexane (B81311) upon the addition of a known concentration of the organolithium species, the molar mass in solution can be calculated, and thus the degree of aggregation can be inferred.
NMR Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, ⁶Li, and ⁷Li) is an indispensable tool for elucidating the solution structures of organolithium aggregates. wikipedia.org For this compound, these techniques would be expected to provide information on:
The number of distinct lithium environments: Separate signals in the ⁶Li or ⁷Li NMR spectrum can indicate the presence of different aggregate species (e.g., dimers and tetramers) coexisting in solution. wikipedia.org
Carbon-Lithium Coupling: Scalar coupling between ¹³C and ⁶Li or ⁷Li can reveal the number of lithium atoms directly interacting with the carbanionic center. wikipedia.org
Dynamic Processes: Variable-temperature NMR studies can provide information on the kinetics of inter-aggregate exchange and intramolecular rearrangements.
Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates NMR signals based on the diffusion coefficients of the molecules, which correlate with their size. chemistryviews.org This would be particularly useful in distinguishing between different-sized aggregates of this compound. chemistryviews.org
Role of Coordinating Solvents (e.g., Ethers, Hydrocarbons) in Modulating Aggregation
The choice of solvent has a profound impact on the aggregation state of organolithium reagents. fishersci.fr
Hydrocarbon Solvents: In non-coordinating hydrocarbon solvents such as pentane (B18724) or cyclohexane, organolithium compounds tend to form higher-order aggregates to saturate the coordination sphere of the lithium atoms. fishersci.fr For the highly sterically hindered this compound, a tetrameric or possibly even a dimeric structure would be anticipated to be dominant, as the bulky alkyl groups would disfavor the formation of larger hexameric or octameric structures commonly observed for less hindered alkyllithiums like n-butyllithium. chemistryviews.org
Ethereal Solvents: Coordinating solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) can break down larger aggregates by solvating the lithium centers. osi.lv This deaggregation process is driven by the Lewis basicity of the ether oxygen atoms. It is expected that in THF, a stronger Lewis base than Et₂O, this compound would exist in a lower aggregation state, likely as a solvated dimer or even a monomer-dimer equilibrium. wisc.edu The equilibrium between different aggregates would be temperature-dependent, with lower temperatures favoring the formation of more ordered, higher aggregates. nd.edu
| Solvent Type | Expected Predominant Aggregation State of this compound | Rationale |
| Hydrocarbons (e.g., pentane, cyclohexane) | Tetramer / Dimer | Non-coordinating nature of the solvent promotes self-association to satisfy the coordination requirements of lithium. Steric bulk of the alkyl group likely prevents the formation of larger aggregates. |
| Diethyl Ether (Et₂O) | Solvated Dimer / Tetramer | Moderate coordinating ability of Et₂O can break down higher aggregates. |
| Tetrahydrofuran (THF) | Solvated Monomer / Dimer | Stronger Lewis basicity of THF leads to more effective deaggregation. |
Impact of Ligand Additives (e.g., TMEDA, HMPA) on Aggregate Structures
The addition of strong Lewis basic ligands can dramatically alter the aggregation state and, consequently, the reactivity of organolithium reagents. uniurb.it
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating ligand that is highly effective at deaggregating organolithium compounds. nih.gov It is anticipated that the addition of TMEDA to a hydrocarbon solution of this compound would lead to the formation of a monomeric or dimeric TMEDA-solvated complex. wisc.edu The chelate effect of TMEDA provides a strong driving force for the disruption of the parent aggregates. nih.gov
Hexamethylphosphoramide (HMPA): HMPA is an even more potent polar, aprotic ligand that can break down organolithium aggregates to form monomeric species and even solvent-separated ion pairs (SSIPs). researchgate.netnih.gov In the case of tert-butyllithium (B1211817), HMPA has been shown to form a triple ion pair, which acts as a reservoir for a highly reactive separated ion pair. nih.gov A similar effect would be predicted for this compound, where the addition of HMPA would likely lead to the formation of highly reactive, monomeric species. wisc.eduresearchgate.net
| Ligand Additive | Expected Effect on Aggregation of this compound | Resulting Species |
| TMEDA | Strong deaggregation | Monomeric or dimeric TMEDA-chelated complex |
| HMPA | Very strong deaggregation, potential for ion pair separation | Monomeric HMPA-solvated species, possibly solvent-separated ion pairs |
Formation and Reactivity of Mixed Organolithium Aggregates
Organolithium compounds can form mixed aggregates with other lithium salts or different organolithium reagents. acs.orgnih.gov This phenomenon can significantly influence the solubility, structure, and reactivity of the organolithium species. acs.org For instance, if this compound were prepared via lithium-halogen exchange, the resulting lithium halide byproduct could be incorporated into the organolithium aggregate, forming a mixed aggregate. acs.org Similarly, in reactions involving the deprotonation of a substrate, the newly formed lithium salt of the substrate can form a mixed aggregate with the starting organolithium reagent. acs.org The structure and reactivity of these mixed aggregates are often different from those of the individual homoaggregates. nih.gov
Solid-State Structural Elucidation
While solution-state studies provide crucial information about the behavior of organolithium reagents under reaction conditions, solid-state structural analysis, primarily through single-crystal X-ray diffraction, offers a definitive snapshot of the aggregate structure. wikipedia.org
Crystallographic Investigations of this compound Complexes (if structurally characterized)
As of the current literature, there are no published crystal structures specifically for this compound or its complexes. However, the solid-state structures of other sterically hindered alkyllithiums provide a strong basis for predicting the likely structures for this compound.
For example, tert-butyllithium has been shown to exist as a tetramer, [(t-BuLi)₄], in the solid state, adopting a distorted cubane-like structure. wikipedia.orgwikipedia.org This tetrameric core consists of a tetrahedron of lithium atoms and a tetrahedron of carbanionic carbon atoms, interpenetrating each other. wikipedia.org Given the even greater steric bulk of the 2,2,4,4-tetramethylpentyl group, it is highly probable that its unsolvated solid-state structure would also be a tetramer, or possibly a lower aggregate if crystallization conditions permit.
The co-crystallization of this compound with coordinating solvents or ligands would be expected to yield structurally different complexes. For instance, crystallization from an ethereal solvent could trap solvent molecules in the crystal lattice, leading to solvated aggregates. Similarly, crystallization in the presence of TMEDA would likely result in a crystalline, chelated monomeric or dimeric species, as has been observed for other alkyllithiums. researchgate.net
Spectroscopic Probing of Structure and Dynamics
Spectroscopic methods are indispensable for elucidating the solution-state structures of organolithium reagents, which often exist as aggregates of varying sizes. wikipedia.orgnih.gov These techniques provide insights into the nature of the carbon-lithium (C-Li) bond, the size and composition of aggregates, and the dynamic exchange processes that occur in solution.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ⁶Li, ⁷Li)
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of organolithium compounds. wikipedia.org By analyzing various nuclei (¹H, ¹³C, ⁶Li, and ⁷Li), a comprehensive picture of the structure, bonding, and dynamics can be constructed.
C-Li J-Coupling Analysis for Bonding Interactions
Scalar coupling (J-coupling) between carbon-13 (¹³C) and lithium isotopes (⁶Li or ⁷Li) provides direct evidence of the C-Li bond and can be used to determine the number of lithium atoms interacting with a specific carbon center. wikipedia.orgacs.org The observation of a multiplet for the lithiated carbon in the ¹³C NMR spectrum, arising from coupling to lithium, is a definitive indicator of a covalent component to the C-Li bond.
For tetrameric alkyllithium aggregates, such as those expected for sterically hindered compounds like tert-butyllithium, the lithiated carbon is bonded to three lithium atoms of the Li₄ core. This results in a characteristic septet in the ¹³C NMR spectrum when coupled to ⁷Li (I = 3/2) and a quartet when coupled to ⁶Li (I = 1). The magnitude of the one-bond C-Li coupling constant, ¹J(¹³C-⁶Li), is a valuable parameter for understanding the nature of the bonding.
| Parameter | Description | Typical Value for Alkyllithium Tetramers |
| ¹J(¹³C-⁶Li) | One-bond scalar coupling constant | ~5-7 Hz |
| ¹J(¹³C-⁷Li) | One-bond scalar coupling constant | ~14-18 Hz |
| Multiplicity (vs ⁶Li) | Splitting pattern of the lithiated carbon | Quartet |
| Multiplicity (vs ⁷Li) | Splitting pattern of the lithiated carbon | Septet |
This interactive table summarizes typical C-Li J-coupling parameters observed in tetrameric alkyllithium compounds.
Diffusion-Ordered Spectroscopy (DOSY) for Aggregate Size Determination
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. semanticscholar.orgresearchgate.net This method is particularly useful for studying the aggregation of organolithium compounds in solution, as it allows for the direct observation of different aggregate sizes (e.g., dimers, tetramers, etc.). semanticscholar.orgacs.org
In a DOSY experiment, larger aggregates will diffuse more slowly than smaller ones, resulting in a smaller diffusion coefficient. By correlating the diffusion coefficients with the molecular weights of known standards, it is possible to estimate the size of the organolithium aggregates present in solution. acs.org ⁶Li DOSY experiments are particularly advantageous as they directly probe the lithium-containing species. semanticscholar.orgresearchgate.net
| Aggregate | Relative Size | Relative Diffusion Coefficient |
| Monomer | Smallest | Highest |
| Dimer | Intermediate | Intermediate |
| Tetramer | Largest | Lowest |
This interactive table illustrates the general relationship between aggregate size and diffusion coefficient in a DOSY experiment.
Temperature-Dependent NMR Studies of Exchange Processes and Fluxionality
Organolithium aggregates are often fluxional, meaning that they undergo rapid exchange processes on the NMR timescale. acs.org These can include intra-aggregate exchange, where lithium atoms and organic groups exchange positions within a single aggregate, and inter-aggregate exchange, where different aggregates exchange subunits.
Temperature-dependent NMR spectroscopy is a key tool for studying these dynamic processes. researchgate.net At low temperatures, exchange processes can often be slowed down or "frozen out," allowing for the observation of distinct signals for the non-equivalent groups in a static structure. As the temperature is increased, the exchange rates increase, leading to broadening of the NMR signals and eventual coalescence into time-averaged signals. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the exchange processes. acs.org
Isotope Shift Perturbations for Structural Insights
The "isotopic fingerprint" method, which involves the use of deuterium-labeled compounds, can provide valuable information about the aggregation state of organolithium compounds. scielo.briaea.org When a proton is replaced by a deuteron (B1233211) in the organic ligand, a small change in the ⁶Li or ⁷Li chemical shift, known as an isotope shift, can be observed. scielo.br
The magnitude and pattern of these isotope shifts can be used to determine the number of organic ligands surrounding a lithium atom in an aggregate. For example, in a mixed aggregate containing both deuterated and non-deuterated ligands, the ⁶Li NMR spectrum will show a multiplet, with the number of lines corresponding to n+1, where n is the number of organic ligands in the aggregate. scielo.br This technique has been successfully used to study mixed aggregates formed between different alkyllithium compounds or between an alkyllithium and a lithium salt. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for C-Li Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR about the structure and bonding in organolithium compounds. youtube.com These techniques probe the vibrational modes of the molecule, particularly the stretching and bending of chemical bonds. masterorganicchemistry.com
The C-Li stretching vibration is of particular interest as it directly reflects the strength of the carbon-lithium bond. tandfonline.com These vibrations typically appear in the far-infrared region of the spectrum. The frequency of the C-Li stretch is sensitive to the aggregation state of the organolithium compound, with higher aggregation states generally showing a shift in the vibrational frequency. Theoretical calculations are often used in conjunction with experimental data to assign the observed vibrational modes. researchgate.net
| Compound/Aggregate | C-Li Stretching Frequency (cm⁻¹) | Reference |
| (t-BuLi)₄ | ~411 (a₁) and ~335 (e) | researchgate.net |
| (MeLi)₄ | ~511 | tandfonline.com |
This interactive table provides representative C-Li stretching frequencies for some alkyllithium tetramers.
Mechanistic Investigations of Reactivity Profiles for Lithium;2,2,4,4 Tetramethylpentane
Deprotonation and Metalation Chemistry
Organolithium compounds are renowned for their ability to deprotonate a wide range of C-H bonds, a process known as metalation. The efficacy and selectivity of this process are profoundly influenced by the steric and electronic properties of the specific organolithium reagent used.
The basicity of an organolithium reagent is inversely related to the stability of the carbanion from which it is derived. For alkyllithiums, the stability of the carbanion is destabilized by electron-donating alkyl groups. Consequently, basicity increases with the degree of alkyl substitution on the charge-bearing carbon atom. This trend positions tertiary alkyllithiums, such as tert-nonylithium and the well-studied tert-butyllithium (B1211817), among the strongest bases available in organic synthesis. reddit.com
The conjugate acid of tert-nonylithium is 2,2,4,4-tetramethylpentane. nist.gov The pKa of alkanes is extremely high, generally estimated to be above 50. For tert-butyllithium, the pKa of its conjugate acid is estimated to be greater than 53, making it a more powerful base than less substituted alkyllithiums like n-butyllithium. reddit.com Given the similar tertiary structure, the basicity of tert-nonylithium is expected to be in the same range as tert-butyllithium, making it a formidable non-nucleophilic base for deprotonating exceptionally weak carbon acids.
Table 1: Relative Basicity of Common Alkyllithium Reagents
| Alkyllithium Reagent | Structure | Conjugate Acid | Approximate pKa | Basicity Trend |
|---|---|---|---|---|
| Methyllithium | CH₃Li | Methane (CH₄) | ~50 | Strong |
| n-Butyllithium | CH₃(CH₂)₃Li | n-Butane | ~50 | Strong |
| sec-Butyllithium (B1581126) | CH₃CH₂CH(Li)CH₃ | sec-Butane | ~51 | Stronger |
| tert-Butyllithium | (CH₃)₃CLi | Isobutane | ~53 | Strongest |
| tert-Nonylithium | (CH₃)₃CCH₂C(CH₃)₂Li | 2,2,4,4-Tetramethylpentane | >53 (estimated) | Strongest |
This table provides estimated pKa values to illustrate the trend in basicity.
The steric bulk of tert-nonylithium is a critical factor in determining the site of metalation. In molecules with multiple potential deprotonation sites, highly hindered bases preferentially abstract the most sterically accessible proton. This is often the least substituted or most kinetically acidic proton, which may differ from the thermodynamically most stable carbanion site. This behavior contrasts with smaller reagents like n-butyllithium, which may show different regioselectivity. For instance, in the metalation of a substrate with both primary and secondary C-H bonds, a bulky base like tert-nonylithium would show a higher preference for deprotonating the primary position to avoid steric clash.
Sterically hindered bases can achieve high levels of stereoselectivity in deprotonation reactions involving prochiral substrates. When a molecule possesses two diastereotopic protons, a bulky base can selectively remove the one that is more sterically accessible. This principle is fundamental in asymmetric synthesis for creating chiral carbanions, which can then be trapped with an electrophile to form an enantiomerically enriched product. While specific examples involving tert-nonylithium are not widely documented, its significant steric profile makes it a potential candidate for such transformations, analogous to other hindered bases like lithium diisopropylamide (LDA) or tert-butyllithium.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a Directed Metalation Group (DMG), a functional group containing a heteroatom that can coordinate to the lithium atom of the organolithium reagent. This coordination brings the basic alkyllithium into proximity with an ortho-proton, facilitating its abstraction. wikipedia.orgharvard.edu
The effectiveness of DoM depends on the interplay between the coordinating ability of the DMG and the nature of the alkyllithium base. baranlab.orguwindsor.ca With extremely bulky reagents like tert-nonylithium, several outcomes are possible:
Enhanced Selectivity: The steric hindrance may prevent reaction at other, less accessible sites, leading to higher regioselectivity.
Reduced Reactivity: The bulk of the reagent might impede its ability to approach and coordinate effectively with the DMG, especially if the DMG itself is sterically encumbered. In some cases, this can lead to failed reactions where less hindered bases like sec-butyllithium would succeed. harvard.edu
Strong DMGs, such as amides and carbamates, are generally effective even with hindered bases, while weaker DMGs may show diminished reactivity. organic-chemistry.org
Nucleophilic Addition Reactions
Organolithium reagents are not only strong bases but also potent nucleophiles. wikipedia.org Their tendency to act as a base versus a nucleophile is heavily influenced by the steric environment of both the reagent and the electrophilic substrate, particularly with carbonyl compounds.
The reaction of a highly hindered alkyllithium like tert-nonylithium with carbonyl compounds highlights the competition between nucleophilic addition to the carbonyl carbon and deprotonation at the α-carbon (enolate formation).
Aldehydes: Aldehydes are highly reactive electrophiles and are less sterically hindered than ketones. Therefore, even with a bulky nucleophile like tert-nonylithium, nucleophilic addition to the carbonyl carbon is the expected primary reaction pathway, leading to the formation of a secondary alcohol after acidic workup.
Ketones: With ketones, the outcome is more variable. For non-enolizable ketones (those without α-protons) or highly reactive ketones, nucleophilic addition will occur. However, for most ketones, the steric bulk of tert-nonylithium makes the approach to the carbonyl carbon difficult. This steric hindrance enhances its propensity to act as a base, abstracting a proton from the α-position to generate a lithium enolate. This is often the dominant pathway, especially with hindered ketones.
Esters: Esters present two potential reaction pathways with organolithiums: nucleophilic addition to the carbonyl and deprotonation at the α-carbon. Less hindered alkyllithiums typically add twice to an ester, forming a tertiary alcohol. However, for a sterically demanding reagent like tert-nonylithium, abstraction of an α-proton to form an ester enolate is a highly competitive and often favored pathway. Nucleophilic addition is significantly slower due to steric repulsion.
Table 2: Predicted Reactivity of tert-Nonylithium with Carbonyl Compounds
| Carbonyl Substrate | Steric Hindrance | Acidity of α-Proton | Predicted Major Pathway | Predicted Product (after workup) |
|---|---|---|---|---|
| Aldehyde (e.g., Acetaldehyde) | Low | Moderate | Nucleophilic Addition | Secondary Alcohol |
| Unhindered Ketone (e.g., Acetone) | Moderate | Moderate | Competition: Addition & Deprotonation | Tertiary Alcohol & starting ketone |
| Hindered Ketone (e.g., Di-tert-butyl ketone) | High | Moderate | Deprotonation (if α-H present) | Starting Ketone (as enolate) |
Transmetalation Reactions
Transmetalation, the exchange of an organic group from one metal to another, is a fundamental process in organometallic chemistry. ethz.ch Organolithium reagents are frequently employed as precursors for the synthesis of a wide variety of other organometallic compounds through transmetalation. wikipedia.orgnih.gov
1 Synthesis of Novel Organometallic Species (e.g., Organocopper, Organozinc)
Lithium;2,2,4,4-tetramethylpentane can serve as a valuable starting material for the preparation of other organometallic reagents, such as organocopper and organozinc compounds.
Organocopper Reagents: The reaction of an organolithium reagent with a copper(I) salt, such as copper(I) iodide or bromide, is a common and efficient method for the synthesis of organocopper compounds. fiveable.mewikipedia.orgmdma.ch Depending on the stoichiometry, different types of organocopper reagents can be formed. For instance, reacting two equivalents of this compound with one equivalent of a copper(I) halide would yield a lithium di(2,2,4,4-tetramethylpentyl)cuprate, a type of Gilman reagent. slideshare.net These cuprates are highly versatile reagents in organic synthesis, known for their ability to undergo conjugate addition reactions and SN2-type substitutions with high selectivity. libretexts.orgmdma.ch The use of a bulky alkyl group like 2,2,4,4-tetramethylpentyl can influence the reactivity and stability of the resulting organocopper species.
Organozinc Reagents: Organozinc reagents can also be prepared via transmetalation from organolithium compounds. sigmaaldrich.comwikipedia.org The reaction of this compound with a zinc halide, such as zinc chloride, would afford the corresponding (2,2,4,4-tetramethylpentyl)zinc species. google.com Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium precursors. wikipedia.org This difference in reactivity can be exploited in various synthetic applications, including cross-coupling reactions like the Negishi coupling. sigmaaldrich.comnih.gov
| Precursor Reagent | Metal Salt | Resulting Organometallic Species |
| This compound | Copper(I) Iodide (CuI) | Lithium di(2,2,4,4-tetramethylpentyl)cuprate |
| This compound | Zinc Chloride (ZnCl₂) | (2,2,4,4-tetramethylpentyl)zinc chloride |
Addition to Carbonyl Compounds: Aldehydes, Ketones, and Esters
2 Ligand Exchange Dynamics and Their Role in Reactivity
The reactivity of organometallic reagents in solution is profoundly influenced by their aggregation state and the dynamics of ligand exchange. Organolithium compounds are known to exist as oligomeric clusters in solution, and their reactivity is often inversely proportional to the size of these aggregates. ethz.chlibretexts.org The exchange of ligands, including the organic groups and solvent molecules, between these aggregates is a dynamic process.
In transmetalation reactions, the initial organolithium aggregate must break down to allow for the exchange of the organic group to the other metal center. The rate and efficiency of this process can be affected by the steric bulk of the organic ligand. A bulky group like 2,2,4,4-tetramethylpentyl might influence the equilibrium of the Schlenk equilibrium in Grignard-like species or the aggregation state of the organolithium reagent itself. ethz.ch
Computational and Theoretical Studies on Lithium;2,2,4,4 Tetramethylpentane
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic makeup of organolithium species. These methods provide a detailed picture of the carbon-lithium bond and the distribution of electrons within the molecule.
The nature of the carbon-lithium (C-Li) bond is a subject of ongoing discussion, exhibiting characteristics of both ionic and covalent interactions. wikipedia.orgfiveable.me The significant difference in electronegativity between carbon and lithium suggests a highly polar, ionic bond, with a substantial buildup of negative charge on the carbon atom, rendering it a powerful nucleophile and base. wikipedia.orgmt.com Estimates suggest that the ionic character of the C-Li bond in alkyllithium compounds is in the range of 80% to 88%. wikipedia.org
However, the solubility of many organolithium compounds in nonpolar solvents points to a degree of covalent character. wikipedia.org Computational studies, often employing Natural Population Analysis (NPA), consistently show a dominant ionic character in the C-Li bonds of various alkyllithium oligomers, including those of tert-butyllithium (B1211817). acs.orgresearchgate.net These analyses indicate that the lithium atoms bear a significant positive charge, while the carbon atom bonded to lithium is strongly negative.
| Compound | Computational Method | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| Methyllithium Oligomers | NPA | Atomic Charges | Dominant ionic character in Li-C bonds. | acs.orgresearchgate.net |
| tert-Butyllithium Oligomers | NPA | Atomic Charges | Dominant ionic character in Li-C bonds. | acs.orgresearchgate.net |
| Phenyllithium Oligomers | NPA | Atomic Charges | Dominant ionic character in Li-C bonds. | acs.orgresearchgate.net |
More sophisticated analyses using the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) offer a deeper understanding of the bonding. researchgate.net QTAIM analysis defines atomic basins based on the gradient of the electron density, allowing for a rigorous partitioning of the molecule into atoms. researchgate.net In studies of organolithium compounds, QTAIM analyses often reveal a complicated relationship between the degree of aggregation and the polarity of the C-Li bond, with the coordination number of the lithium atom being a more determining factor. researchgate.net
ELF analysis helps to identify regions of space with a high probability of finding an electron pair, thus visualizing chemical bonds and lone pairs. researchgate.net For organolithium compounds, ELF and QTAIM analyses can quantify the degree of charge separation and provide a more nuanced picture than simple electronegativity differences would suggest. researchgate.netresearchgate.net
Modeling of Aggregation States and Solvation Effects
Organolithium reagents are well-known to exist as aggregates (oligomers) in both the solid state and in solution, a behavior driven by the electron-deficient nature of the lithium atom. fiveable.memt.comunt.edu The degree of aggregation significantly influences the reactivity of the organolithium species. wikipedia.org
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the structures and stabilities of these oligomers. researchgate.net For alkyllithiums such as methyllithium and tert-butyllithium, tetrameric structures are commonly observed and have been extensively studied computationally. acs.orgresearchgate.netunt.edu These calculations have shown good agreement with experimental data where available. acs.orgresearchgate.net
For instance, DFT calculations at the B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* level have been used to determine the aggregation energies of various organolithium tetramers. acs.orgresearchgate.net Such studies provide insight into the thermodynamic driving forces for aggregation. Given the steric bulk of the 2,2,4,4-tetramethylpentyl group, it is likely that lithium;2,2,4,4-tetramethylpentane would also favor lower aggregation states, such as dimers or tetramers, in solution.
| Compound | Computational Level | Aggregation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Methyllithium | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G | -124.4 | acs.orgresearchgate.net |
| tert-Butyllithium | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G | -108.6 | acs.orgresearchgate.net |
| Phenyllithium | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* | -117.2 | acs.orgresearchgate.net |
The solvent plays a crucial role in the structure and reactivity of organolithium compounds. Coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can break down larger aggregates into smaller, more reactive species. Molecular dynamics (MD) simulations, particularly first-principles MD where forces are calculated from electronic structure theory, are employed to model the dynamic interactions between the organolithium aggregate and solvent molecules. acs.org
These simulations can reveal the solvation structure around the lithium ions and the mechanism of deaggregation. acs.orgrsc.org For this compound, MD simulations would be instrumental in understanding how its bulky alkyl group influences solvation and the equilibrium between different oligomeric states in various solvents.
Reaction Pathway and Transition State Analysis
Computational chemistry is a key tool for elucidating the mechanisms of reactions involving organolithium reagents. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.
For reactions such as nucleophilic addition, deprotonation (metalation), and polymerization initiation, theoretical calculations can help to understand the role of aggregation and solvation. wikipedia.orgyoutube.comyoutube.com For instance, it has been debated whether monomeric or oligomeric species are the primary reactive entities. wikipedia.org Computational studies can address this by comparing the activation barriers for reaction pathways involving different aggregates.
Energy Profiles and Activation Barriers for Key Transformations
Computational studies are instrumental in mapping the energy landscapes of chemical reactions. For a bulky organolithium reagent like this compound, these transformations would include reactions such as nucleophilic addition to carbonyl compounds, deprotonation of acidic protons, and metal-halogen exchange.
Hypothetical Energy Profile Data for the Addition of this compound to Acetone:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Acetone) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +12.5 |
| Product (Lithium alkoxide) | -25.8 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from computational studies. It is based on typical values for similar organolithium additions.
Elucidation of Mechanistic Pathways and Rate-Determining Steps
Theoretical calculations can elucidate the step-by-step mechanism of a reaction. For organolithium compounds, a key aspect is the role of aggregation. Alkyllithiums are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the reactivity of these different aggregates can vary significantly. Computational models can be used to study the energetics of deaggregation and to determine whether the monomer or a larger aggregate is the reactive species.
The rate-determining step of a multi-step reaction is the one with the highest activation energy. Identifying this step is crucial for understanding and controlling the reaction kinetics. For example, in a reaction involving a bulky alkyllithium, the rate-determining step might be the initial coordination of the lithium reagent to the substrate or the subsequent bond-forming event.
Computational Insights into Regio-, Chemo-, and Stereoselectivity
When a reaction can yield multiple products, computational chemistry can be used to predict and explain the observed selectivity.
Regioselectivity: In reactions with unsymmetrical substrates, calculations can predict which site of the molecule is more likely to react. This is achieved by comparing the activation energies for the different possible reaction pathways.
Chemoselectivity: When a molecule has multiple functional groups, computations can help predict which one will react preferentially. For a bulky reagent like this compound, steric hindrance will play a major role, and this can be quantified through computational modeling.
Stereoselectivity: Many reactions involving organolithium compounds create new stereocenters. Theoretical models can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. For example, in the addition to a chiral aldehyde, the energies of the transition states leading to the syn and anti products can be compared to predict the diastereomeric ratio.
Hypothetical Diastereoselectivity in the Addition of this compound to a Chiral Aldehyde:
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (syn:anti) |
| TS leading to syn product | 0.0 | 95 : 5 |
| TS leading to anti product | +1.8 |
Note: This table presents a hypothetical scenario to illustrate how computational chemistry can be used to predict stereoselectivity. The values are representative of what might be expected for such a reaction.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
For this compound, DFT calculations could be used to predict the 1H, 13C, and 7Li NMR spectra. By comparing the calculated spectra with experimental data, one can validate the computed structure and gain a deeper understanding of the electronic environment around the different nuclei. Discrepancies between calculated and experimental values can often point to interesting structural features, such as aggregation or solvent effects.
Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 1H (CH2-Li) | 1.15 | 1.20 |
| 13C (C-Li) | 15.3 | 16.1 |
| 7Li | 1.8 | 2.0 |
Note: The data provided in this table is for illustrative purposes only and is not based on actual experimental or computational results for this compound.
Applications of Lithium;2,2,4,4 Tetramethylpentane in Advanced Polymer Science
Role as an Initiator in Anionic Polymerization
Anionic polymerization, particularly when initiated by organolithium compounds, is a cornerstone of controlled polymer synthesis, enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions, and tailored architectures. The reactivity and steric bulk of the organolithium initiator are critical factors that dictate the course and outcome of the polymerization. A highly hindered initiator like lithium;2,2,4,4-tetramethylpentane is expected to exhibit distinct characteristics compared to commonly used initiators such as n-butyllithium or sec-butyllithium (B1581126).
Living anionic polymerization is characterized by the absence of termination and chain transfer reactions, allowing polymer chains to grow until all monomer is consumed. This "living" nature enables the synthesis of polymers with predictable molecular weights and the creation of complex structures.
For monomers like styrene (B11656) and dienes (e.g., butadiene, isoprene), a bulky initiator such as this compound would be expected to efficiently initiate polymerization. However, its significant steric hindrance would likely lead to a slower initiation rate compared to less bulky initiators. In the case of diene polymerization, the steric volume of the initiator can significantly influence the microstructure (the ratio of 1,4- vs. 1,2- or 3,4-addition) of the resulting polymer. Research on other mono-lithium based initiators with varying steric volumes has shown that an increase in the initiator's steric bulk can lead to a marked increase in the 1,4-unit content in polybutadiene. This is a critical factor for controlling the properties of synthetic rubbers, where a high 1,4-cis content often imparts superior elastic properties. The enhanced trans-1,4 selectivity observed with some sterically demanding Lewis bases in butadiene polymerization is attributed to the fact that the syn-allyl active species, which leads to trans-1,4 units, requires less space than the anti-allyl active species that results in cis-1,4 units.
The anionic polymerization of (meth)acrylate monomers, such as methyl methacrylate (B99206) (MMA), is notoriously challenging due to side reactions, primarily the nucleophilic attack of the initiator or the growing polymer chain end on the carbonyl group of the monomer. This can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution.
The use of a highly hindered initiator like this compound could potentially mitigate these side reactions. Bulky initiators are often less reactive and more selective, which can favor the desired 1,4-addition to the monomer's double bond over the undesired attack at the carbonyl group. Studies with other bulky initiators, such as 1,1-diphenylhexyllithium, have demonstrated simpler kinetic behavior and a reduction in side reactions during MMA polymerization compared to n-butyllithium. However, the initiation might be slow, and in some cases, incomplete, necessitating careful optimization of reaction conditions. For certain polar monomers, initiators with larger counter-cations like potassium have been found to be more effective than organolithium compounds in preventing side reactions.
The living nature of anionic polymerization is particularly advantageous for the synthesis of block copolymers, which are formed by the sequential addition of different monomers. An initiator like this compound could be employed to first polymerize a block of one monomer (e.g., styrene), followed by the addition of a second monomer (e.g., isoprene (B109036) or methyl methacrylate) to grow the second block from the "living" chain end.
The high steric hindrance of the 2,2,4,4-tetramethylpentyl group, which would be present at the beginning of the polymer chain, is not expected to prevent the crossover reaction to the second monomer. However, the kinetics of both the first and second block formation would likely be influenced. The ability to create well-defined block copolymers is a significant area of polymer research, with applications ranging from thermoplastic elastomers to nanostructured materials.
The steric bulk of an organolithium initiator has a profound and predictable impact on several key aspects of anionic polymerization.
Polymerization Kinetics: Increased steric hindrance around the lithium center generally leads to a decrease in the rates of both initiation and propagation. This is due to the increased energy barrier for the approach and insertion of monomer units.
Stereoregularity: In the polymerization of dienes, the steric environment at the propagating chain end can influence the stereochemistry of monomer insertion. As noted, studies have shown that greater steric volume in the initiator can increase the proportion of 1,4-units in polybutadiene. This effect is attributed to the steric interactions between the initiator fragment, the last inserted monomer unit, and the incoming monomer.
Molecular Weight Distribution (MWD): For a narrow MWD (a key feature of living polymerization), the rate of initiation must be comparable to or faster than the rate of propagation. A very slow initiation rate due to high steric hindrance could lead to a broader MWD, as polymer chains would be initiated at different times. Therefore, careful control of reaction conditions would be necessary to achieve a narrow MWD with a bulky initiator like this compound.
Table 1: Expected Impact of Initiator Steric Hindrance on Anionic Polymerization
| Parameter | Expected Effect of Increased Steric Hindrance | Rationale |
| Initiation Rate | Decrease | Increased steric barrier for monomer approach to the lithium center. |
| Propagation Rate | Decrease | Steric congestion at the propagating chain end hinders monomer insertion. |
| Diene Stereoregularity | Potential increase in 1,4-content | Steric factors can favor specific coordination geometries of the diene monomer. |
| Side Reactions (Methacrylates) | Decrease | Reduced reactivity of the bulky carbanion towards the monomer's carbonyl group. |
| Molecular Weight Distribution | Potential to broaden | If initiation is significantly slower than propagation, chains start growing at different times. |
Functional Polymer Synthesis utilizing this compound
A significant advantage of living anionic polymerization is the ability to terminate the "living" polymer chains with a variety of electrophilic reagents to introduce specific functional groups
Lack of Publicly Available Research on this compound in Advanced Polymer Science
Despite a thorough search of scientific literature and chemical databases, there is no readily available information on the use of the specific chemical compound "this compound" for the preparation of telechelic polymers and macromonomers.
Telechelic polymers, which are polymers with reactive functional groups at both ends of the chain, and macromonomers, which are polymers with a polymerizable end group, are crucial building blocks for creating complex polymer architectures like block copolymers and polymer networks. numberanalytics.comrsc.orgpageplace.de The synthesis of these specialized polymers often relies on living polymerization techniques, such as anionic polymerization, which allows for precise control over the polymer's molecular weight and end-group functionality. numberanalytics.com
Anionic polymerization is typically initiated by organolithium compounds, such as n-butyllithium or sec-butyllithium, which are commercially available and extensively studied. uni-bayreuth.deyoutube.com The choice of initiator can influence the polymerization process and the properties of the resulting polymer. semanticscholar.org Additionally, functional initiators are sometimes employed to directly introduce specific end groups. cmu.edursc.org
However, searches for "this compound" have not yielded any specific research findings, detailed methodologies, or data tables related to its application in synthesizing telechelic polymers or macromonomers. This suggests that if this compound is used, it is either part of proprietary industrial processes not disclosed in public literature, a very new and yet-to-be-published development, or potentially a misnomer for another related compound. The parent alkane, 2,2,4,4-tetramethylpentane, is a highly branched hydrocarbon, and while its corresponding lithium alkyl could theoretically exist, its synthesis and utility as a polymerization initiator are not documented in the available scientific literature.
Therefore, it is not possible to provide an article with detailed research findings and data tables on the preparation of telechelic polymers and macromonomers using "this compound" as requested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
